molecular formula C22H19ClN4O3 B6582537 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-28-9

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6582537
CAS No.: 921574-28-9
M. Wt: 422.9 g/mol
InChI Key: ABUUHPRAIMMKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A 3-(4-chlorophenyl) substituent at position 3.
  • A 5-methyl group at position 4.
  • A 2,4-dioxo (diketone) functional group.
  • A 7-carboxamide moiety with an N-(2-phenylethyl) side chain.

Its synthesis likely involves multi-step reactions, such as palladium-catalyzed cross-coupling or nucleophilic substitutions, as inferred from analogous compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-26-13-17(20(28)24-12-11-14-5-3-2-4-6-14)18-19(26)21(29)27(22(30)25-18)16-9-7-15(23)8-10-16/h2-10,13H,11-12H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUHPRAIMMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 5-Me, 2,4-dioxo, 7-(N-phenylethyl carboxamide) Not reported Moderate lipophilicity (phenylethyl side chain)
Compound A Pyrrolo[3,2-d]pyrimidine 4-MeOPhNH, 2-Me Unknown Hydrophilic (methoxy group)
Compound B Pyrrolo[2,3-d]pyrimidine 5-(4-ClPh), 7-(4-MePh), 4-pyrrolidinyl Not reported Crystalline (two molecules/asymmetric unit)
Compound C Pyrrolo[2,3-d]pyrimidine 5-(4-ClPh), thiophene-2-carboxylic acid Antitumor (IC50 < doxorubicin) High polarity (carboxylic acid)
Compound D Pyrrolo[2,3-d]pyrimidine 5-(4-FPh), 7-(4-MeOPh), 4-Cl Unknown Moderate solubility (methoxy group)
Compound E Pyrido-pyrrolo[2,3-d]pyrimidine N-(2-phenylethyl) carboxamide, 1-(3-MeOPr) Not reported High lipophilicity (pyrido ring)

Key Findings and Implications

Substituent Positioning : The 3-(4-chlorophenyl) group in the target compound distinguishes it from analogs with chlorophenyl at positions 5 or 4, which may alter target binding .

Biological Activity: Thiophene and triazole-fused analogs exhibit notable antitumor activity, suggesting that the target compound’s diketone and carboxamide groups may synergize for similar applications .

Synthetic Complexity : Palladium-catalyzed cross-couplings () are critical for introducing aryl and heterocyclic groups, though yields and purity depend on reagent choices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.